molecular formula C21H13ClN4OS B2937436 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-44-5

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2937436
CAS No.: 923146-44-5
M. Wt: 404.87
InChI Key: ZWPFQYBDKOQYGE-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound belonging to the benzothiazole class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.

Medicine: The compound is being investigated for its therapeutic potential in treating diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products due to its unique structural properties.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

  • Substituted benzothiazoles

  • Benzothiazole cyanine dyes

Uniqueness: N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide stands out due to its specific structural features, such as the presence of the cyano group and the pyridin-4-ylmethyl moiety. These features contribute to its unique reactivity and biological activity compared to other benzothiazole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique properties and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS/c22-17-5-6-18-19(11-17)28-21(25-18)26(13-15-7-9-24-10-8-15)20(27)16-3-1-14(12-23)2-4-16/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPFQYBDKOQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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